molecular formula C14H10BrFN2O4 B3694495 N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B3694495
M. Wt: 369.14 g/mol
InChI Key: UIKZBKLOIRENJP-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, as well as a nitrophenoxy group attached to the acetamide moiety

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O4/c15-9-5-6-11(10(16)7-9)17-14(19)8-22-13-4-2-1-3-12(13)18(20)21/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKZBKLOIRENJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Nitration: The starting material, 2-nitrophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Bromination and Fluorination: The phenyl ring is then brominated and fluorinated using bromine and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Acetylation: The brominated and fluorinated phenol is then reacted with acetic anhydride in the presence of a base such as pyridine to form the acetamide derivative.

    Coupling Reaction: Finally, the acetamide derivative is coupled with 2-nitrophenol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Types of Reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products:

    Aminophenyl derivatives: from reduction of the nitro group.

    Substituted phenyl derivatives: from nucleophilic aromatic substitution reactions.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential interactions with cellular redox systems, while the halogen substituents may influence binding affinity and specificity.

Comparison with Similar Compounds

  • N-(4-chloro-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide
  • N-(4-bromo-2-chlorophenyl)-2-(2-nitrophenoxy)acetamide
  • N-(4-bromo-2-fluorophenyl)-2-(2-aminophenoxy)acetamide

Comparison: N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide is unique due to the specific combination of bromo, fluorine, and nitro substituents, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the presence of both bromo and fluorine atoms may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and material science applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide
Reactant of Route 2
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N-(4-bromo-2-fluorophenyl)-2-(2-nitrophenoxy)acetamide

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